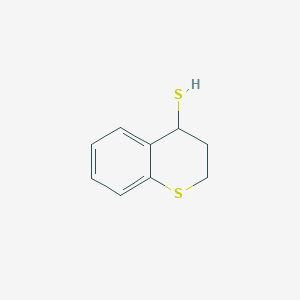

3,4-dihydro-2H-1-benzothiopyran-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydro-2H-1-benzothiopyran-4-thiol is a chemical compound with the molecular formula C9H10S2 and a molecular weight of 182.31 . It is also known by its CAS number 127661-70-5 .

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1-benzothiopyran-4-thiol consists of a benzothiopyran ring, which is a six-membered aromatic ring with one sulfur atom, and a thiol group attached to the 4-position of the ring .Physical And Chemical Properties Analysis

The predicted boiling point of 3,4-dihydro-2H-1-benzothiopyran-4-thiol is 280.6±39.0 °C and its predicted density is 1.22±0.1 g/cm3 . The compound has a predicted pKa of 9.43±0.20 .Aplicaciones Científicas De Investigación

Synthesis of Benzothiazoles and Thiazolopyridines

3,4-Dihydro-2H-1-Benzothiopyran-4-thiol is a precursor in the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method utilizing TEMPO-catalyzed electrolytic C–H thiolation enables the uniform synthesis of these compounds from N-(hetero)arylthioamides. This approach offers a pathway to create key C–S bonds through a dehydrogenative coupling process, expanding the utility of 3,4-dihydro-2H-1-benzothiopyran-4-thiol in medicinal chemistry and materials science (Qian et al., 2017).

Novel Synthetic Pathways

The compound is also central to innovative synthetic pathways for 3-substituted 2H-1-benzothiopyrans (thiochromenes), a relatively unexplored class of heterocycles. Through one-step syntheses, such as the Baylis–Hillman reaction, this method yields 3-substituted thiochromenes in high efficiency. This pathway not only simplifies the production of these heterocycles but also highlights the versatility of 3,4-dihydro-2H-1-benzothiopyran-4-thiol in facilitating new chemical syntheses (Kaye & Nocanda, 2002).

Ring Contraction to Thiolanes

Functionalized 3,6-dihydro-2H-thiopyrans undergo ring contraction in the presence of N-iodosuccinimide and carboxylic acids, resulting in the formation of poly-functionalized thiolanes. This process demonstrates an application of 3,4-dihydro-2H-1-benzothiopyran-4-thiol derivatives in generating complex molecules through either nucleophilic or electrophilic pathways, leading to valuable compounds for further chemical exploration (Lucassen & Zwanenburg, 2004).

Acid-Catalyzed Intermolecular Cycloaddition

A novel synthetic route involving the acid-catalyzed intermolecular cycloaddition of acetylenic alcohols with arenethiols has been developed, offering a pathway to synthesize 3,4-dihydro-2H-1-benzothiopyrans (thiochromans) in good to excellent yields. This method may involve intermolecular cycloaddition via cationic intermediates, showcasing the reactivity of 3,4-dihydro-2H-1-benzothiopyran-4-thiol derivatives in forming complex heterocyclic structures efficiently (Ishino et al., 1990).

Antileishmanial and Antimicrobial Activities

Research into thiochroman derivatives, including those based on 3,4-dihydro-2H-1-benzothiopyran-4-thiol, has revealed their potential as antileishmanial and antimicrobial agents. This underscores the biological significance of these compounds beyond their chemical reactivity, opening avenues for the development of new therapeutic agents (Vargas et al., 2017).

Propiedades

IUPAC Name |

3,4-dihydro-2H-thiochromene-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHJFMXYJOODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1-benzothiopyran-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)

![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)

![5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2576597.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)